molecular formula C17H13ClN2OS2 B2574336 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-61-3

1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2574336
CAS No.: 864917-61-3
M. Wt: 360.87
InChI Key: UVWFFHNIPGXYCO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl (4-methylphenyl) group at position 3 and a thioether-linked 4-chlorophenyl ethanone moiety. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-11-2-4-13(5-3-11)16-19-17(23-20-16)22-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWFFHNIPGXYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Core Functionalization of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine moiety undergoes regioselective modifications, often driven by its electron-deficient heterocyclic system:

  • Nucleophilic Substitution : The 4-oxo group facilitates nucleophilic attacks. For example, hydrazine hydrate reacts with analogous pyrimidinones to form pyrazole derivatives (e.g., conversion of 41 to 42 in ).

  • Acylation : The NH group in the pyrazole ring can be acylated under anhydrous conditions. For instance, acetic anhydride/sodium acetate introduces methyl groups at position 2 (e.g., formation of 12 from 9 in ).

  • Cycloadditions : 1,3-Dipolar cycloadditions with reagents like diazomethane yield fused pyrazoline derivatives (e.g., synthesis of 21 from 20 in ).

Table 1: Representative Reactions at the Pyrazolo[3,4-d]pyrimidine Core

Reaction TypeConditionsProduct ExampleYield (%)Source
Nucleophilic SubstitutionHydrazine hydrate, DMF, 80°C3-(3-Aryl-1H-pyrazol-5-yl)chromones45–67
AcylationAcetic anhydride, NaOAc, 80°C2-Methyl-3-(pyrazole-carbonyl)chromones63–84
1,3-Dipolar CycloadditionDiazomethane, CH₂Cl₂/Et₂O, 0°C3-(3-Aroyl-2-pyrazolin-4-yl)chromones61–89

Modifications of the Benzofuran Carboxamide Group

The benzofuran carboxamide substituent participates in hydrolysis, condensation, and cross-coupling reactions:

  • Hydrolysis : The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Condensation : Reacts with primary amines to form secondary amides or ureas (e.g., analogs in use carboxamide intermediates for anticoagulant activity).

  • Suzuki Coupling : The benzofuran aryl ring may undergo palladium-catalyzed coupling with boronic acids to introduce diverse substituents.

Reactivity at the Naphthalenylmethyl Substituent

The naphthalene moiety offers sites for electrophilic aromatic substitution (e.g., nitration, sulfonation) and π-π stacking interactions in biological systems. For example:

  • Oxidative Cyclization : Similar naphthalene derivatives undergo oxidative coupling to form fused polyaromatic systems.

  • Functionalization : Bromination or chlorination at the naphthalene ring enhances steric and electronic properties for target binding .

Biological Activity-Driven Modifications

Structural analogs highlight key reactivity for optimizing pharmacological profiles:

  • Phosphodiesterase IV Inhibition : Pyrazole-chromone dyads (e.g., 8 in ) show moderate activity, suggesting alkylation or fluorination improves potency.

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines with acylated side chains (e.g., 22 in ) exhibit cytotoxicity against cancer cell lines (IC₅₀: 2–10 μM) .

  • Antimalarial Applications : Triazolopyrimidine derivatives (e.g., in ) demonstrate DHODH inhibition, guiding substitutions at the pyrimidine ring.

Synthetic Pathways and Key Intermediates

The compound is synthesized via multi-step routes, including:

  • Cyclization : 1-(2-Hydroxyaryl)propane-1,3-diones cyclize with hydrazines to form pyrazole rings (e.g., 78 in ).

  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce the benzofuran-naphthalene system .

  • Carboxamide Formation : Activated benzofuran acids react with amines (e.g., ethylenediamine derivatives).

Tabl

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds similar to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone have shown significant activity against both Gram-positive and Gram-negative bacteria. In a comparative study, these compounds were tested against various bacterial strains and exhibited moderate to high inhibition rates at concentrations ranging from 12.5 to 100 μg/mL .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain analogs can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells . The mechanism of action often involves the modulation of key signaling pathways related to cell growth and apoptosis.

Agricultural Applications

The utility of thiadiazole compounds extends into agriculture as well. They are being explored as potential crop protection agents due to their ability to inhibit fungal growth and pest activity. Studies have shown that these compounds can act as effective fungicides and insecticides, providing an environmentally friendly alternative to traditional agrochemicals .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to various biological effects including enzyme inhibition or activation .

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers evaluated the antimicrobial activity of several thiadiazole derivatives against common bacterial strains. The results indicated that the tested compounds exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of thiadiazole derivatives in human breast cancer cells. The study highlighted the ability of these compounds to induce apoptosis through the activation of caspase pathways, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in aryl substituents or heterocyclic cores. Key examples include:

1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (6a, )
  • Structure : Replaces the thiadiazole core with a triazole and substitutes bromine at the phenyl ring.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions compared to chlorine. The triazole core, being less electron-deficient than thiadiazole, could reduce electrophilic reactivity .
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d, )
  • Structure : Features dual triazole rings and a pyridinyl group.
  • The pyridine moiety introduces basicity, which could enhance solubility in acidic environments .
SNI-1 ()
  • Structure: 1-(3,4-Dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone.
  • Impact: The catechol (3,4-dihydroxyphenyl) group enables strong hydrogen bonding, while the tetrazole ring offers distinct coordination properties compared to thiadiazoles.

Physical and Spectroscopic Properties

A comparative analysis of melting points and spectral data reveals trends:

Compound Name Core Heterocycle Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound 1,2,4-Thiadiazole 4-Chlorophenyl, p-tolyl N/A Anticipated C=S stretch (IR: ~1100 cm⁻¹)
1-(4-Bromophenyl)-... (6a, ) 1,2,4-Triazole 4-Bromophenyl, 4-Cl 107–109 ¹H NMR: δ 7.8–8.0 (aryl H), δ 4.3 (SCH₂)
1-(4-Fluorophenyl)-... (3d, ) Dual Triazoles 4-Fluorophenyl, pyridine 195–197 MS: m/z 441 (M⁺); ¹H NMR: δ 8.58 (pyridine H)

Key Observations :

  • Thiadiazole derivatives generally exhibit higher thermal stability (e.g., triazole analogs melt below 200°C, while thiazolo[3,2-b]triazoles in reach up to 166°C).
  • Electron-withdrawing substituents (e.g., Cl, F) downfield-shift aryl protons in ¹H NMR .
Thioether Coupling ()
  • Procedure : Reacting a sodium ethoxide-activated heterocycle (e.g., triazole or thiadiazole) with α-halogenated ketones.
  • Example: uses α-halogenated ketones in ethanol, yielding thioethers with ~70–85% efficiency after recrystallization .
  • Adaptation for Target: Substitute 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol with 4-chlorophenyl α-chloroethanone.
Catalytic PEG-400 Method ()
  • Procedure : Uses PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) to facilitate nucleophilic substitution.
  • Advantage: Higher yields (e.g., 75–81% for triazole derivatives) and reduced reaction times compared to ethanol-based methods .

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H11ClN2S2\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{S}_2

This structure features a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown promising antimicrobial effects against various pathogens. In studies comparing the efficacy of these compounds against Gram-positive and Gram-negative bacteria, several derivatives exhibited significant inhibitory effects. For instance, a study highlighted that certain thiadiazole derivatives demonstrated substantial activity against Staphylococcus epidermidis and Streptococcus haemolyticus , with some compounds showing potency comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that this compound induces apoptotic cell death in cancer cells. For example:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
  • HepG2 Liver Cancer Cells : The derivative showed an IC50 value of 10.10 µg/mL with modifications leading to enhanced activity .

These findings suggest that structural modifications can significantly influence the anticancer efficacy of thiadiazole derivatives.

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Specific studies have demonstrated that certain derivatives can reduce inflammation markers in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus epidermidisNot specified
AnticancerMCF-70.28 µg/mL
AnticancerHepG210.10 µg/mL
Anti-inflammatoryVarious modelsNot specified

Case Study: In Vivo Efficacy

A notable study involved the evaluation of a thiadiazole derivative's efficacy in a tumor-bearing mouse model. The compound was radiolabeled to trace its distribution and targeting ability towards sarcoma cells. Results indicated a preferential accumulation in tumor tissues, suggesting potential for targeted cancer therapy .

Mechanistic Insights

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific biological targets:

  • Protein Kinase Inhibition : Some studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation.
  • DNA Interaction : UV-vis spectroscopic studies have shown that certain thiadiazole derivatives can intercalate with DNA, affecting its function and leading to apoptosis in cancer cells .

Q & A

Basic: What methodologies are recommended for confirming the purity and structural integrity of 1-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

Answer:
The compound’s purity and structure can be confirmed using a combination of chromatographic and spectral techniques:

  • Thin-layer chromatography (TLC) monitors reaction progress and purity (mobile phase: ethyl acetate/hexane 3:7) .
  • Nuclear Magnetic Resonance (NMR) identifies functional groups:
    • ¹H NMR : Peaks at δ 2.35–2.45 ppm (p-tolyl methyl group) and δ 7.20–8.10 ppm (aromatic protons) .
    • ¹³C NMR : Signals for the ketone carbonyl (~200 ppm) and thiadiazole carbons (120–160 ppm) .
  • Infrared (IR) spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak (e.g., m/z 441 for analogs) and fragmentation patterns validate the structure .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:

  • HOMO-LUMO gaps : Predicts reactivity and charge transfer properties. For thiadiazole analogs, gaps range 3.5–4.2 eV, indicating moderate electrophilicity .
  • Molecular electrostatic potential (MEP) : Maps electron-rich regions (thiadiazole sulfur) and electron-deficient regions (ketone carbonyl) .
  • Natural bond orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* in C-S bonds) .
    Methodological note : Optimize geometry using Gaussian 09, then analyze with Multiwfn or NBO 6.0 .

Basic: What are the optimal reaction conditions for synthesizing thiadiazole-containing intermediates?

Answer:
Key steps include:

  • Heterogeneous catalysis : Use PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour to form thioether linkages .
  • Solvent selection : Propan-2-ol or aqueous methanol minimizes side reactions during salt formation (e.g., with NaOH or KOH) .
  • Purification : Recrystallize from methanol/water (1:1) for inorganic salts; use ethyl acetate for organic derivatives .
    Critical parameters : Maintain stoichiometric ratios (1:1 for thiol:alkylating agent) and monitor pH to avoid hydrolysis .

Advanced: How can molecular docking elucidate the biological potential of this compound?

Answer:
Procedure :

Target selection : Prioritize enzymes like Pseudomonas aeruginosa efflux pumps (PDB: 3RA4) .

Ligand preparation : Optimize the compound’s 3D structure (OpenBabel) and assign charges (AM1-BCC).

Docking software : Use AutoDock Vina with a grid box covering the active site (20×20×20 Å).

Validation : Compare binding energies (ΔG) with known inhibitors (e.g., roscovitine, ΔG = −9.2 kcal/mol) .
Key findings : Analogs with 4-ethyl/pyridinyl substituents show enhanced binding (ΔG = −10.5 kcal/mol) and MIC values of 31.25 µg/mL against P. aeruginosa .

Basic: What are common challenges in synthesizing thioether linkages, and how can they be mitigated?

Answer:
Challenges :

  • Oxidation of thiols : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reactions .
  • Low yields in alkylation : Optimize solvent polarity (e.g., acetone for SN2 reactions) and add phase-transfer catalysts (e.g., TBAB) .
    Mitigation strategies :
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Purify via column chromatography (silica gel, gradient elution) .

Advanced: How do substituent effects (e.g., p-tolyl vs. 4-fluorophenyl) influence antimicrobial activity?

Answer:
Comparative analysis :

  • Electron-withdrawing groups (e.g., 4-F) : Increase polarity, enhancing solubility and membrane penetration (MIC = 31.25 µg/mL for 4-fluorophenyl analogs) .
  • Electron-donating groups (e.g., p-tolyl) : Improve hydrophobic interactions with bacterial efflux pumps (MBC reduced from 125 µg/mL to 62.5 µg/mL) .
    Experimental validation :
  • Broth microdilution assay : Test against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains .
  • Structure-activity relationship (SAR) : Correlate logP values (2.5–3.2) with MIC/MBC trends .

Table 1: Spectral Data for Representative Analogs

Substituent¹H NMR (δ, ppm)IR (C=O, cm⁻¹)MS (m/z)
4-Fluorophenyl3.66 (s, 3H), 7.78–8.621685441 (M⁺)
p-Tolyl2.35 (s, 3H), 7.20–7.941678425 (M⁺)

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